REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[C:8]=1[C:9]([OH:11])=[O:10].[CH3:17]O>>[OH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[C:8]=1[C:9]([O:11][CH3:17])=[O:10]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C(=CC=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was added to aa saturated sodium hydrogencarbonate solution
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over phosphorus peroxide
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)OC)C(=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |